molecular formula C11H14O2 B160989 6-Hydroxy-2,2-dimethylchroman CAS No. 1886-42-6

6-Hydroxy-2,2-dimethylchroman

Cat. No. B160989
CAS RN: 1886-42-6
M. Wt: 178.23 g/mol
InChI Key: FKUWKXIPPULUCW-UHFFFAOYSA-N
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Description

6-Hydroxy-2,2-dimethylchroman, also known as 6-hydroxy-2,2-dimethyl-3,4-dihydro-2H-benzo(b)pyran, is a type of chroman . Chromans are important and interesting heterobicyclic compounds that act as building blocks in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds .


Synthesis Analysis

The synthesis of chroman derivatives has been reported in various studies. For instance, one method involves the reaction of 2,4,6-trihydroxyacetophenone with 1-bromo-3-methylbut-2-ene in the presence of anhydrous K2CO3, followed by the acid-catalyzed Claisen–Schmidt rearrangement .


Molecular Structure Analysis

The molecular structure of 6-Hydroxy-2,2-dimethylchroman is C11H14O2, with a molecular weight of 178.22800 . It has a density of 1.085g/cm3, a boiling point of 302.2ºC at 760mmHg, and a flash point of 133.8ºC .


Chemical Reactions Analysis

Chroman-4-one analogs, such as 6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one, 6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one, and 2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one, have been shown to display antiparasitic activity by targeting pteridine reductase-1 .


Physical And Chemical Properties Analysis

6-Hydroxy-2,2-dimethylchroman has a molecular weight of 178.22800, a density of 1.085g/cm3, a boiling point of 302.2ºC at 760mmHg, and a flash point of 133.8ºC . The exact mass is 178.09900, the PSA is 29.46000, the LogP is 2.49580, and the vapour pressure is 0.000561mmHg at 25°C .

Scientific Research Applications

Pharmacological Activities

Chromanone analogs, including 6-Hydroxy-2,2-dimethylchroman, exhibit a wide range of pharmacological activities . These include anticancer, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .

Antiparasitic Activity

Chroman-4-one analogs such as 6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one, 6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one and 2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one have shown significant inhibition against T. brucei and L. infantum, displaying antiparasitic activity .

Antipsychotic Potential

Flavone derivatives, including 7- (4- (4- (6-fluorobenzo [d]isoxazol-3-yl) piperidin- 1-yl) butoxy)-2,2-dimethylchroman-4-one, have shown promise as potential broad-spectrum antipsychotics . They exhibit high affinity for dopamine D2, D3, and serotonin 5-HT1A, 5-HT2A receptors, and also show low to moderate activities on 5-HT2C, α1, and H1 receptors . This indicates a low liability to induce side effects such as weight gain, orthostatic hypotension and QT prolongation .

Schizophrenia Treatment

In vivo behavioral studies suggest that these compounds have favorable effects in alleviating the schizophrenia-like symptoms without causing catalepsy . This suggests that 6-Hydroxy-2,2-dimethylchroman and its analogs have the potential to be further developed as novel atypical antipsychotics .

Chemical Synthesis

The compound has been identified as a side product from the condensation of hydroquinone with 2-methylbut-3-en-2-ol . However, due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .

Drug Designing and Development

Considering the versatility of chromanone, this compound is used as a versatile scaffold exhibiting a wide range of pharmacological activities . It acts as a building block in medicinal chemistry for isolation, designing and synthesis of novel lead compounds .

Future Directions

Given the wide range of pharmacological activities exhibited by chroman-4-one analogs, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will help in the development of new therapeutic agents.

properties

IUPAC Name

2,2-dimethyl-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-4,7,12H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUWKXIPPULUCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172232
Record name 6-Hydroxy-2,2-dimethylchroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-2,2-dimethylchroman

CAS RN

1886-42-6
Record name 6-Hydroxy-2,2-dimethylchroman
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001886426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-2,2-dimethylchroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions that 6-Hydroxy-2,2-dimethylchroman does not react with superoxide to form chromanoxyl radicals, unlike other tocopherol model compounds. What structural feature is believed to be responsible for this difference in reactivity?

A1: The research suggests that the absence of a methyl substituent at the C-5 position in 6-Hydroxy-2,2-dimethylchroman is responsible for its lack of reactivity with superoxide []. The presence of this methyl group in other tocopherol models, like α-tocopherol and its model (6-Hydroxy-2,2,5,7,8-pentamethylchroman), is correlated with their ability to form chromanoxyl radicals upon reaction with superoxide. This highlights the importance of the C-5 methyl group in facilitating this specific antioxidant activity.

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